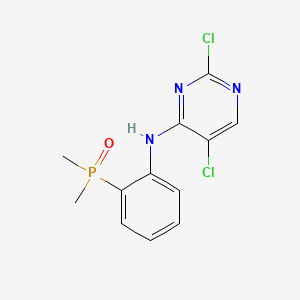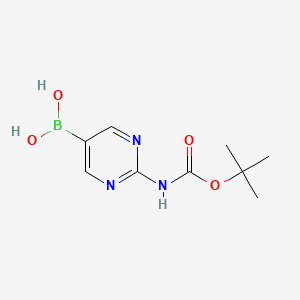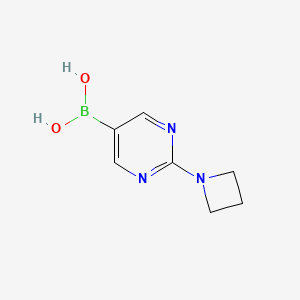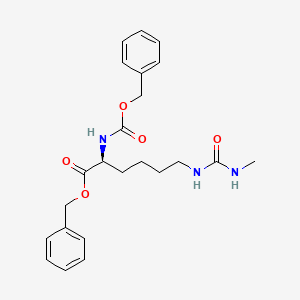![molecular formula C2H8ClNO B591581 Ethanolamine hydrochloride, [1-3H] CAS No. 133827-62-0](/img/structure/B591581.png)
Ethanolamine hydrochloride, [1-3H]
概要
説明
Ethanolamine hydrochloride is a versatile compound in biochemistry and molecular biology . It plays a pivotal role in diverse research areas . Primarily, it functions as a buffering agent, ensuring a stable pH environment crucial for enzymatic reactions, protein solubilization, and other biological processes . It is a viscous, hygroscopic amino alcohol with an ammoniacal odor . It is widely distributed in biological tissue and is a component of lecithin . It is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .
Synthesis Analysis
Ethanolamine is taken up by cells through a high-affinity transport system and is utilized to synthesize nervous system . Ethanolamine can be incorporated directly into an existing glycerophosphatide by a Ca2±dependent base exchange reaction . Another pathway involves the formation of CDP-ethanolamine, which then combines with a 1,2-diac-glycerol . A third pathway for phosphatidylethanolamine synthesis is the decarboxylation of phosphatidylserine, a reaction that takes place in the mitochondria .Molecular Structure Analysis
Ethanolamine hydrochloride has a linear formula of H2NCH2CH2OH · HCl . Its molecular weight is 97.54 . Monoethanolamine is a unique molecule that involves both hydroxyl and amino groups, which can form OH…N and NH…O intramolecular and various OH…N, OH…O, NH…O, and NH…N intermolecular hydrogen bonds .Chemical Reactions Analysis
Ethanolamine hydrochloride is utilized as a carbon and nitrogen source by bacteria that differs phylogenetically . It exists as phosphotidylethanolamine in the bacterial and mammalian cell membrane . Ethanolamine-ammonia lyase is responsible for the degradation of ethanolamine into acetaldehyde and ammonia .Physical And Chemical Properties Analysis
Ethanolamine hydrochloride is a solid substance . It has a melting point range of 82-84 °C . It is soluble in water at 0.33 g/mL, clear, colorless to very faintly yellow . It is hygroscopic and incompatible with bases and strong oxidizing agents .作用機序
Ethanolamine oleate also rapidly diffuses through the venous wall and produces a dose-related extravascular inflammatory reaction . The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor .
Safety and Hazards
Ethanolamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to store in a well-ventilated place with the container tightly closed .
将来の方向性
Ethanolamine hydrochloride has potential applications in various fields. It is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases . It is also a component of lecithin and is widely distributed in biological tissue . Future research could explore its potential uses in other areas.
特性
IUPAC Name |
2-amino-2,2-ditritioethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1T2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNIMVZCACZBB-OQTFWYQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanolamine hydrochloride, [1-3H] | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)




![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)


